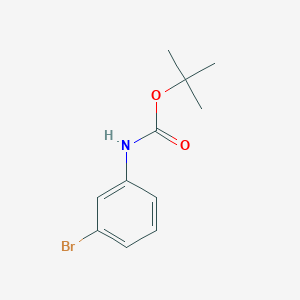![molecular formula C9H13ClN2O B1271464 N-[3-(aminomethyl)phenyl]acetamide Hydrochloride CAS No. 238428-27-8](/img/structure/B1271464.png)
N-[3-(aminomethyl)phenyl]acetamide Hydrochloride
説明
N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is a chemical compound that is not directly described in the provided papers. However, similar compounds with related functional groups and structural motifs have been synthesized and characterized in various studies. These compounds often serve as precursors or intermediates in the synthesis of pharmaceuticals, including anticancer drugs and opioid agonists, and exhibit a range of biological activities .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions, starting with the acetylation of an amine, followed by esterification and other transformations. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation with chloracetyl chloride, esterification with anhydrous sodium acetate, and ester interchange with methanol, yielding the final product with high purity . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by recrystallization .
Molecular Structure Analysis
The molecular structures of acetamide derivatives are often characterized by X-ray crystallography, revealing intricate details such as hydrogen bonding patterns and crystal packing. For example, the structure of N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide and its hydrochloride salt showed an intermolecular association between adjacent N-acetamide groups and a complex hydrogen-bonded network, respectively . The crystal structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed 'V' shaped molecules with various intermolecular interactions forming 3-D arrays .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, depending on their functional groups and the reaction conditions. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds, suggesting a versatile reactivity profile for such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are typically determined using spectroscopic techniques such as IR, MS, and NMR, alongside elemental analysis. These techniques help assign characteristic peaks and confirm the molecular structure of synthesized compounds . The compounds' crystalline forms and their ability to form hydrogen bonds significantly influence their physical properties, such as solubility and melting points .
科学的研究の応用
Metabolic Studies in Herbicides
Research conducted by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. These studies provide insights into the metabolic pathways and potential toxicological impacts of these herbicides, which are structurally related to N-[3-(aminomethyl)phenyl]acetamide Hydrochloride (Coleman et al., 2000).
Synthesis of Antimalarial Drugs
Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This research contributes to the understanding of synthesizing key intermediates for pharmaceutical applications, which could relate to compounds like N-[3-(aminomethyl)phenyl]acetamide Hydrochloride (Magadum & Yadav, 2018).
Radiosynthesis in Herbicides and Safeners
Latli and Casida (1995) focused on the radiosynthesis of chloroacetanilide herbicide (acetochlor) and a dichloroacetamide safener for herbicides. Understanding the synthesis and labeling of these compounds is crucial in tracing their metabolic pathways and environmental interactions, which could be relevant to the study of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride (Latli & Casida, 1995).
Anticancer Drug Synthesis and Analysis
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and conducted molecular docking analysis to confirm its anticancer activity. This kind of research demonstrates the potential of similar acetamide derivatives in therapeutic applications, such as N-[3-(aminomethyl)phenyl]acetamide Hydrochloride (Sharma et al., 2018).
Synthesis and Characterization for Chemical Applications
Zhou and Shu (2002) described the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a process involving acetylation, esterification, and ester interchange steps. Such synthetic processes are relevant in understanding the preparation and properties of related compounds like N-[3-(aminomethyl)phenyl]acetamide Hydrochloride (Zhou & Shu, 2002).
Investigation of Antimicrobial Activities
Mistry et al. (2009) synthesized various acetamide derivatives and screened them for antimicrobial activity. This exploration of the antimicrobial properties of acetamide derivatives can provide insights into the potential applications of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride in this area (Mistry et al., 2009).
Safety And Hazards
特性
IUPAC Name |
N-[3-(aminomethyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLWQYJYQFAMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375428 | |
| Record name | N-[3-(aminomethyl)phenyl]acetamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]acetamide Hydrochloride | |
CAS RN |
238428-27-8 | |
| Record name | N-[3-(aminomethyl)phenyl]acetamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-(aminomethyl)phenyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)




